2-(4-Methoxybenzene-1-sulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-[(4-methoxyphenyl)sulfonyl]- is an organic compound with the molecular formula C13H13NO3S It is a derivative of benzenamine (aniline) where the amino group is substituted with a 2-[(4-methoxyphenyl)sulfonyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-[(4-methoxyphenyl)sulfonyl]- typically involves the sulfonylation of 2-aminobenzenesulfonamide with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of Benzenamine, 2-[(4-methoxyphenyl)sulfonyl]- can be achieved through continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-[(4-methoxyphenyl)sulfonyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonamides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can lead to a variety of substituted benzenamine derivatives.
Scientific Research Applications
Benzenamine, 2-[(4-methoxyphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2-[(4-methoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds or ionic interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the methoxy group can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-[(4-methoxyphenyl)sulfonyl]-: Similar structure but with the sulfonyl group at the 4-position.
Benzenamine, 4-[2-(4-methoxyphenyl)-5-oxazolyl]-: Contains an oxazole ring instead of a sulfonyl group.
Benzenamine, 4-[(4-bromophenyl)sulfonyl]-: Similar structure but with a bromine atom instead of a methoxy group.
Uniqueness
Benzenamine, 2-[(4-methoxyphenyl)sulfonyl]- is unique due to the specific positioning of the sulfonyl and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and binding interactions, making it a valuable compound for various applications.
Properties
CAS No. |
61174-32-1 |
---|---|
Molecular Formula |
C13H13NO3S |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)sulfonylaniline |
InChI |
InChI=1S/C13H13NO3S/c1-17-10-6-8-11(9-7-10)18(15,16)13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 |
InChI Key |
CSFKBRKMUJANAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.